molecular formula C20H20ClN3O3 B4486267 3-{1-[5-(3-Chlorophenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-5-(propan-2-YL)-1,2-oxazole

3-{1-[5-(3-Chlorophenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-5-(propan-2-YL)-1,2-oxazole

Cat. No.: B4486267
M. Wt: 385.8 g/mol
InChI Key: GZXKOOAJFJBJCD-UHFFFAOYSA-N
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Description

3-{1-[5-(3-Chlorophenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-5-(propan-2-YL)-1,2-oxazole is a complex organic compound that features a combination of oxazole and pyrrolidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[5-(3-Chlorophenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-5-(propan-2-YL)-1,2-oxazole typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through cyclization reactions involving appropriate precursors. The pyrrolidine ring can be introduced via nucleophilic substitution reactions. The final compound is obtained by coupling the oxazole and pyrrolidine intermediates under specific reaction conditions, often involving catalysts and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-{1-[5-(3-Chlorophenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-5-(propan-2-YL)-1,2-oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-{1-[5-(3-Chlorophenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-5-(propan-2-YL)-1,2-oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{1-[5-(3-Chlorophenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-5-(propan-2-YL)-1,2-oxazole involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chlorophenyl)-1,2-oxazole
  • 5-(3-Chlorophenyl)-1,2-oxazole
  • Pyrrolidine derivatives

Uniqueness

3-{1-[5-(3-Chlorophenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-5-(propan-2-YL)-1,2-oxazole is unique due to its combination of oxazole and pyrrolidine rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

[5-(3-chlorophenyl)-1,2-oxazol-3-yl]-[2-(5-propan-2-yl-1,2-oxazol-3-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3/c1-12(2)18-10-15(22-26-18)17-7-4-8-24(17)20(25)16-11-19(27-23-16)13-5-3-6-14(21)9-13/h3,5-6,9-12,17H,4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZXKOOAJFJBJCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NO1)C2CCCN2C(=O)C3=NOC(=C3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-{1-[5-(3-Chlorophenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-5-(propan-2-YL)-1,2-oxazole
Reactant of Route 2
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3-{1-[5-(3-Chlorophenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-5-(propan-2-YL)-1,2-oxazole
Reactant of Route 3
Reactant of Route 3
3-{1-[5-(3-Chlorophenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-5-(propan-2-YL)-1,2-oxazole
Reactant of Route 4
Reactant of Route 4
3-{1-[5-(3-Chlorophenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-5-(propan-2-YL)-1,2-oxazole
Reactant of Route 5
Reactant of Route 5
3-{1-[5-(3-Chlorophenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-5-(propan-2-YL)-1,2-oxazole
Reactant of Route 6
Reactant of Route 6
3-{1-[5-(3-Chlorophenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-5-(propan-2-YL)-1,2-oxazole

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